Synthesis of 5′‑O‑Trityl‑2,3′‑Anhydrothymidine (Precursor) in 75% Yield: A Benchmark for the Trityl‑Anhydro System
When 5′‑O‑trityl‑thymidine is treated with perfluorobutanesulfonyl fluoride/DBU in toluene, the corresponding 5′‑O‑trityl‑2,3′‑anhydrothymidine is obtained in 75% isolated yield [1]. In contrast, the same reaction performed on unprotected thymidine yields a complex mixture containing 4′,5′‑dehydro‑2,3′‑anhydrothymidine and 5′‑fluoro‑2,3′‑anhydrothymidine, demonstrating the critical role of the trityl group in directing clean anhydronucleoside formation [1].
| Evidence Dimension | Isolated Yield of Anhydronucleoside Formation |
|---|---|
| Target Compound Data | 5′‑O‑trityl‑2,3′‑anhydrothymidine (CAS 25442‑42‑6) formed in 75% yield |
| Comparator Or Baseline | Unprotected thymidine under identical conditions gives multiple products (4′,5′‑dehydro‑ and 5′‑fluoro‑ derivatives) |
| Quantified Difference | 75% yield for tritylated substrate vs. undefined, complex mixture for free nucleoside |
| Conditions | Excess perfluorobutanesulfonyl fluoride, DBU, toluene, rt |
Why This Matters
The trityl protecting group is essential for achieving a synthetically useful yield of a single anhydro intermediate, directly impacting the efficiency of downstream nucleoside analogue production.
- [1] A New Reagent for the Formation of Anhydronucleosides. Nucleosides and Nucleotides, 1996, 15, 1493‑1496. View Source
